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Introduction: The Role of RIPK2 in Innate Immunity
The innate immune system serves as the body's first line of defense against invading

pathogens. A key component of this system involves intracellular pattern recognition receptors

(PRRs) called nucleotide-binding oligomerization domain (NOD)-like receptors.[1] NOD1 and

NOD2 are crucial for detecting specific components of bacterial peptidoglycan in the cytoplasm.

[2] Upon recognition of their respective ligands, NOD1 and NOD2 undergo a conformational

change, oligomerize, and recruit the serine/threonine kinase, Receptor-Interacting Protein

Kinase 2 (RIPK2).[2][3]

RIPK2 is a central adapter protein and a critical mediator of NOD signaling.[4] Its activation is a

pivotal event, initiating downstream signaling cascades that are essential for a robust

inflammatory response.[1] This activation involves RIPK2 autophosphorylation and subsequent

polyubiquitination by E3 ligases such as XIAP (X-linked inhibitor of apoptosis protein).[5][6] The

ubiquitinated RIPK2 acts as a scaffold to recruit and activate the TAK1 complex, which in turn

activates the nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK)

pathways.[6][7][8] The culmination of this signaling is the transcription and production of pro-

inflammatory cytokines and chemokines, such as TNF-α, IL-6, and IL-8, which orchestrate the

immune response to bacterial invasion.[2][5][6]

Given its central role, dysregulation of the NOD-RIPK2 pathway is associated with a variety of

autoinflammatory diseases, including Crohn's disease, Blau syndrome, and sarcoidosis,
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making RIPK2 an attractive therapeutic target.[2][4][7]

Gsk583: A Potent and Selective RIPK2 Kinase
Inhibitor
Gsk583 is a highly potent and selective, ATP-competitive inhibitor of RIPK2 kinase.[9][10][11] It

was developed as a next-generation tool compound to probe the function of RIPK2 in complex

biological systems.[1] Gsk583 exhibits exquisite selectivity for RIPK2 across the kinome,

allowing for precise interrogation of the NOD1 and NOD2 signaling pathways with minimal off-

target effects.[6][12] While its potent inhibition of the hERG ion channel and suboptimal

pharmacokinetic profile precluded its development as a clinical drug candidate, its high potency

and selectivity make it an invaluable tool for preclinical research.[12]

Mechanism of Action
Gsk583 exerts its inhibitory effect by binding to the ATP-binding pocket of RIPK2, preventing

the kinase from autophosphorylating and activating downstream signaling.[12][13] This

blockade of RIPK2's kinase activity has been shown to inhibit its ubiquitination, a critical step

for the recruitment of downstream signaling components.[8][14] Consequently, the activation of

NF-κB and MAPK pathways is suppressed, leading to a dose-dependent reduction in the

production of inflammatory cytokines following NOD1 or NOD2 stimulation.[9][14] Studies also

indicate that Gsk583 can interfere with the crucial interaction between RIPK2 and the E3 ligase

XIAP.[5][15]

Quantitative Data Summary
The following tables summarize the key quantitative data for Gsk583, detailing its potency,

selectivity, cellular activity, and pharmacokinetic properties.

Table 1: Gsk583 In Vitro Potency and Selectivity
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Target Assay Type Species IC50 Reference(s)

RIPK2 Kinase Inhibition Human 5 nM [9][10][11]

RIPK2 Kinase Inhibition Rat 2 nM [16][17]

RIPK3
FP Binding

Assay
Human 16 nM [9]

hERG
Electrophysiolog

y
Human 7.45 µM [7][13]

CYP3A4 Fluorescence Human 5 µM [13]

Table 2: Gsk583 Cellular Activity

Cell Type /
System

Stimulation Readout IC50 Reference(s)

Primary Human

Monocytes

MDP (NOD2

agonist)

TNF-α

Production
8.0 nM [7][9][11]

Human Whole

Blood

MDP (NOD2

agonist)

TNF-α

Production
237 nM [7][11][12]

Rat Whole Blood
MDP (NOD2

agonist)

TNF-α

Production
133 nM [11]

Human CD & UC

Biopsy Explants
-

TNF-α & IL-6

Production
~200 nM [7][9][10]

HEK293 cells

(overexpressing

NOD2)

MDP (NOD2

agonist)
IL-8 Secretion 18 nM [11]

Rat Peritonitis

Model (In Vivo)

MDP (NOD2

agonist)

Cytokine

Reduction
19 nM [12]

Table 3: Gsk583 Pharmacokinetic Properties
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Species Parameter Value Reference(s)

Rat Clearance Low [7][9]

Rat Volume of Distribution Moderate [7][9]

Rat Oral Bioavailability Moderate [7][9]

Mouse Clearance Low [7][9]

Mouse Volume of Distribution Moderate [7][9]

Mouse Oral Bioavailability Moderate [7][9]

Signaling Pathway and Experimental Workflows
NOD2-RIPK2 Signaling Pathway
The diagram below illustrates the signaling cascade initiated by NOD2 activation and the

specific point of inhibition by Gsk583.
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NOD2-RIPK2 signaling pathway and Gsk583's point of inhibition.
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Experimental Workflow: Cellular Cytokine Inhibition
Assay
This diagram outlines a typical workflow for assessing the ability of Gsk583 to inhibit cytokine

production in primary human monocytes.

Preparation Treatment & Stimulation Incubation Analysis

1. Isolate Primary
Human Monocytes 2. Plate Cells 3. Pre-treat with

Gsk583 (30 min)
4. Stimulate with

NOD2 Ligand (e.g., MDP)
5. Incubate

(e.g., 6 hours) 6. Collect Supernatant 7. Measure Cytokine
(e.g., TNF-α) by Immunoassay 8. Calculate IC50

Click to download full resolution via product page

Workflow for evaluating Gsk583's inhibition of cytokine production.

Detailed Experimental Protocols
Protocol 1: RIPK2 Fluorescence Polarization (FP)
Binding Assay
This protocol is adapted from descriptions of binding assays used to quantify the interaction of

compounds with the RIPK2 ATP binding pocket.[11][13]

Objective: To determine the IC50 value of Gsk583 for RIPK2 kinase by measuring its ability to

displace a fluorescently labeled ligand from the ATP binding site.

Materials:

Full-length, purified, tagged human RIPK2 protein.

Fluorescently labeled ATP-competitive ligand (probe).

Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 1 mM

CHAPS.

Gsk583 stock solution (e.g., 10 mM in 100% DMSO).
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100% DMSO.

Low-volume, black, multiwell plates (e.g., 384-well).

Plate reader capable of measuring fluorescence polarization.

Procedure:

Compound Preparation: Prepare a serial dilution series of Gsk583 in 100% DMSO.

Plate Stamping: Using a nano-dispenser, dispense 100 nL of each Gsk583 dilution (and

DMSO for controls) into the wells of the multiwell plate.

Enzyme Addition: Prepare a solution of RIPK2 in assay buffer at twice the final desired

concentration (e.g., 2x Kd,app). Add 5 µL of this solution to each well containing the test

compound.

Incubation: Incubate the plate at room temperature for 10 minutes to allow the compound to

bind to the enzyme.

Probe Addition: Prepare a solution of the fluorescent ligand in assay buffer at twice the final

desired concentration (e.g., 10 nM for a 5 nM final concentration). Add 5 µL of this solution to

each well.

Final Incubation: Incubate the plate for at least 30 minutes at room temperature, protected

from light, to allow the binding to reach equilibrium.

Measurement: Read the fluorescence polarization on a suitable plate reader.

Data Analysis:

The percent inhibition is calculated relative to high (no enzyme) and low (DMSO only)

controls.

Plot the percent inhibition against the logarithm of the Gsk583 concentration.

Fit the data to a four-parameter logistic equation to determine the IC50 value.
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Protocol 2: Cellular Cytokine Production Assay in
Human Monocytes
This protocol is based on methods used to assess the cellular activity of Gsk583 in primary

immune cells.[9][13]

Objective: To measure the dose-dependent inhibition of NOD2-stimulated TNF-α production by

Gsk583 in primary human monocytes.

Materials:

Isolated primary human monocytes.

Cell culture medium (e.g., RPMI-1640 with 10% FBS).

Gsk583 stock solution (in DMSO).

Muramyl dipeptide (MDP), a NOD2 ligand.

96-well cell culture plates.

TNF-α immunoassay kit (e.g., ELISA or HTRF).

Procedure:

Cell Plating: Seed primary human monocytes in a 96-well plate at a desired density and

allow them to adhere.

Compound Pre-treatment: Prepare serial dilutions of Gsk583 in cell culture medium.

Remove the old medium from the cells and add the medium containing the different

concentrations of Gsk583 (or vehicle control).

Incubation: Incubate the cells for 30 minutes at 37°C, 5% CO₂.

Stimulation: Add MDP to each well to a final concentration of 1 µg/mL to stimulate NOD2

signaling. Do not add MDP to negative control wells.

Incubation: Incubate the plate for 6 hours at 37°C, 5% CO₂.
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Supernatant Collection: After incubation, centrifuge the plate and carefully collect the

supernatant from each well.

Cytokine Measurement: Quantify the concentration of TNF-α in the supernatants using a

commercial immunoassay kit, following the manufacturer's instructions.

Data Analysis:

Calculate the percent inhibition of TNF-α production for each Gsk583 concentration

relative to the MDP-stimulated vehicle control.

Plot the percent inhibition against the logarithm of the Gsk583 concentration and

determine the IC50 value using non-linear regression.

Protocol 3: In Vivo MDP-Induced Peritonitis Model in
Rats
This protocol describes an acute inflammation model used to evaluate the in vivo efficacy of

RIPK2 inhibitors.[11][12]

Objective: To assess the ability of orally administered Gsk583 to inhibit MDP-induced cytokine

production in the serum of rats.

Materials:

Male Sprague-Dawley rats.

Gsk583 formulation for oral gavage.

Muramyl dipeptide (MDP) solution for intraperitoneal (i.p.) injection.

Anesthesia.

Blood collection supplies.

Cytokine quantification platform (e.g., MSD).

Procedure:
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Acclimatization: Acclimate animals to the facility for at least one week before the experiment.

Compound Administration: Dose rats orally (p.o.) by gavage with either the vehicle or

Gsk583 at various dose levels.

Inflammatory Challenge: At a specified time post-compound administration (e.g., 1 hour),

challenge the rats with an i.p. injection of MDP to induce peritonitis and a systemic

inflammatory response.

Blood Collection: At a peak response time post-MDP challenge (e.g., 2 hours), anesthetize

the rats and collect terminal blood via cardiac puncture.

Serum Preparation: Allow the blood to clot and then centrifuge to separate the serum.

Cytokine Analysis: Quantify the levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the

serum using a multiplex immunoassay platform.

Data Analysis:

Determine the percent inhibition of cytokine levels in the Gsk583-treated groups

compared to the vehicle-treated, MDP-challenged group.

Calculate an in vivo IC50 value by plotting the percent inhibition against the drug

concentration in the plasma at the time of sacrifice.

Conclusion
Gsk583 is a well-characterized, potent, and highly selective inhibitor of RIPK2 kinase.[1][9] Its

pharmacological precision has been instrumental in elucidating the central role of RIPK2 in

NOD1- and NOD2-mediated innate immune signaling.[1] While not suitable for clinical

progression, it remains a critical tool for researchers in academia and industry. The data and

protocols provided in this guide offer a comprehensive framework for utilizing Gsk583 to

investigate the intricacies of the RIPK2 signaling pathway, validate its role in various

inflammatory disease models, and aid in the discovery of next-generation therapeutics

targeting this crucial node in innate immunity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. The Identification and Pharmacological Characterization of 6-(tert-Butylsulfonyl)-N-(5-
fluoro-1H-indazol-3-yl)quinolin-4-amine (GSK583), a Highly Potent and Selective Inhibitor of
RIP2 Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

2. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of
inflammatory diseases [frontiersin.org]

3. researchgate.net [researchgate.net]

4. Identification of Potent and Selective RIPK2 Inhibitors for the Treatment of Inflammatory
Diseases - PMC [pmc.ncbi.nlm.nih.gov]

5. biorxiv.org [biorxiv.org]

6. Frontiers | RIPK2: a promising target for cancer treatment [frontiersin.org]

7. Recent advances in the development of RIPK2 modulators for the treatment of
inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

8. Inflammatory Signaling by NOD-RIPK2 Is Inhibited by Clinically Relevant Type II Kinase
Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

9. selleckchem.com [selleckchem.com]

10. medchemexpress.com [medchemexpress.com]

11. medchemexpress.com [medchemexpress.com]

12. Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic
Index to the hERG Ion Channel - PMC [pmc.ncbi.nlm.nih.gov]

13. Probe GSK583 | Chemical Probes Portal [chemicalprobes.org]

14. embopress.org [embopress.org]

15. astorscientific.us [astorscientific.us]

16. rndsystems.com [rndsystems.com]

17. GSK 583 | Receptor Interacting Protein Kinases | Tocris Bioscience [tocris.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.benchchem.com/product/b15603638?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/27109867/
https://pubmed.ncbi.nlm.nih.gov/27109867/
https://pubmed.ncbi.nlm.nih.gov/27109867/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2023.1127722/full
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2023.1127722/full
https://www.researchgate.net/figure/Structure-modification-of-2-and-GSK583-GSK2983559-was-the-first-RIPK2-inhibitor-which_fig6_369040327
https://pmc.ncbi.nlm.nih.gov/articles/PMC5641954/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5641954/
https://www.biorxiv.org/content/10.1101/2024.04.30.591884v1.full-text
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2023.1192970/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC10028200/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10028200/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4579271/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4579271/
https://www.selleckchem.com/products/gsk583.html
https://www.medchemexpress.com/Targets/RIP%20kinase/rip-kinase/inhibitor.html
https://www.medchemexpress.com/GSK583.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC6187414/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6187414/
https://www.chemicalprobes.org/gsk583
https://www.embopress.org/doi/10.15252/embj.201899372
https://www.astorscientific.us/products/gsk583-rip2-kinase-inhibitor-tbi4761
https://www.rndsystems.com/products/gsk-583_6480
https://www.tocris.com/products/gsk-583_6480
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15603638?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [Investigating Innate Immunity with Gsk583: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15603638#investigating-innate-immunity-with-
gsk583]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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